1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine
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Overview
Description
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-4-amine with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups on the thiazole or piperidine rings .
Scientific Research Applications
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine can be compared with other thiazole-containing compounds, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer drug with a thiazole nucleus.
Patellamide A: A natural product with a thiazole ring, known for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine and thiazole ring, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H19N3S |
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Molecular Weight |
225.36 g/mol |
IUPAC Name |
1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C11H19N3S/c1-9(11-12-5-8-15-11)13-10-3-6-14(2)7-4-10/h5,8-10,13H,3-4,6-7H2,1-2H3 |
InChI Key |
OBSWIVOLPIKRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NC2CCN(CC2)C |
Origin of Product |
United States |
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